N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 5535-11-5
VCID: VC0187547
InChI: InChI=1S/C19H15FN2O3/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24)
SMILES: C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CO3
Molecular Formula: C19H15FN2O3
Molecular Weight: 338.3 g/mol

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide

CAS No.: 5535-11-5

Main Products

VCID: VC0187547

Molecular Formula: C19H15FN2O3

Molecular Weight: 338.3 g/mol

N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide - 5535-11-5

CAS No. 5535-11-5
Product Name N-[1-[(2-Fluorophenyl)amino]-2-oxo-2-phenyl-ethyl]furan-2-carboxamide
Molecular Formula C19H15FN2O3
Molecular Weight 338.3 g/mol
IUPAC Name N-[1-(2-fluoroanilino)-2-oxo-2-phenylethyl]furan-2-carboxamide
Standard InChI InChI=1S/C19H15FN2O3/c20-14-9-4-5-10-15(14)21-18(17(23)13-7-2-1-3-8-13)22-19(24)16-11-6-12-25-16/h1-12,18,21H,(H,22,24)
Standard InChIKey KXLBLKVYZQDPNH-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CO3
Canonical SMILES C1=CC=C(C=C1)C(=O)C(NC2=CC=CC=C2F)NC(=O)C3=CC=CO3
PubChem Compound 2850661
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator